rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine, cis
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Overview
Description
rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine, cis: is a chiral compound belonging to the piperazine family Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine, cis can be achieved through several synthetic routes. One common method involves the reaction of 2,6-dimethylpiperazine with 2-methoxyethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Purification of the final product is usually achieved through recrystallization or chromatographic techniques to obtain the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine, cis undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles such as halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines derived from the reduction of the piperazine ring.
Substitution: Various substituted piperazines depending on the nucleophile used.
Scientific Research Applications
rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine, cis has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of central nervous system-active agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyethyl)-4-methylpiperazine
- 1-(2-methoxyethyl)-2,5-dimethylpiperazine
- 1-(2-methoxyethyl)-3,6-dimethylpiperazine
Uniqueness
rac-(2R,6S)-1-(2-methoxyethyl)-2,6-dimethylpiperazine, cis is unique due to its specific stereochemistry and the presence of both methoxyethyl and dimethyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2245862-83-1 |
---|---|
Molecular Formula |
C9H20N2O |
Molecular Weight |
172.3 |
Purity |
95 |
Origin of Product |
United States |
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